Product packaging for Sulfoglycolithocholate(Cat. No.:)

Sulfoglycolithocholate

Cat. No.: B1203390
M. Wt: 512.7 g/mol
InChI Key: FHXBAFXQVZOILS-OETIFKLTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfoglycolithocholate is a sulfated bile acid that serves as a critical compound in hepatobiliary research. This reagent is primarily investigated for its role in inducing cholestasis, a condition characterized by impaired bile flow. Studies have demonstrated that this compound can precipitate calcium, a mechanism implicated in the formation of insoluble deposits that contribute to bile duct obstruction and cholestatic liver injury in model organisms . Research into this compound provides valuable insights into the pathophysiology of cholestatic diseases and the complex enterohepatic circulation of bile acids . As a key metabolite in bile acid metabolism, its study is also relevant in broader metabolic research, including investigations into conditions like nonalcoholic steatohepatitis (NASH) where bile acid profiles are often altered . This product is intended for research purposes to help scientists explore the mechanisms of liver disease, biliary secretion, and metabolic dysfunction. This compound is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42NO7S- B1203390 Sulfoglycolithocholate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H42NO7S-

Molecular Weight

512.7 g/mol

IUPAC Name

[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1

InChI Key

FHXBAFXQVZOILS-OETIFKLTSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C

Synonyms

glycolithocholic acid sulfate
sulfoglycolithocholic acid
sulfolithocholylglycine
sulfolithoglycocholine

Origin of Product

United States

Biosynthesis, Biotransformation, and Metabolic Pathways of Sulfoglycolithocholate

Endogenous Metabolic Derivation of Sulfoglycolithocholate

The journey of this compound begins with primary bile acids synthesized in the liver, which undergo a series of transformations orchestrated by both host enzymes and the gut microbiota.

Precursor Compounds and Conjugation Reactions

The ultimate precursor to this compound is cholesterol. In the liver, cholesterol is converted into primary bile acids, primarily cholic acid and chenodeoxycholic acid (CDCA). nih.gov These primary bile acids are then conjugated with the amino acids glycine (B1666218) or taurine (B1682933). nih.gov

The direct precursor to this compound is lithocholic acid (LCA), a secondary bile acid. nih.gov LCA is formed in the gut from the primary bile acid CDCA through the action of gut bacteria. nih.gov Specifically, a variety of gut bacteria can convert host-produced conjugated chenodeoxycholic acid (either tauro- (B3326473) or glyco-CDCA) into CDCA. nih.gov Subsequently, bacteria such as Clostridium scindens and other related species convert CDCA to LCA in the lower gastrointestinal tract. nih.govnih.gov

This bacterially synthesized LCA is then transported from the gut lumen to the liver via the portal vein. nih.gov In the liver, LCA undergoes two key conjugation reactions to become this compound: sulfation and glycine conjugation. nih.gov While both primary and secondary bile acids are conjugated with glycine or taurine in hepatocytes, the sulfation step is particularly crucial for the highly toxic LCA. nih.gov

Role of Hepatic Conjugation Processes in this compound Formation

The liver is the primary site for the conjugation reactions that form this compound. nih.govabdn.ac.uk These are considered Phase II metabolic reactions, which typically involve the addition of endogenous molecules to make compounds more water-soluble and facilitate their excretion. nih.govabdn.ac.ukmhmedical.com

The sulfation of LCA is catalyzed by the host enzyme sulfotransferase 2A1 (SULT2A1). nih.gov This reaction involves the transfer of a sulfo group (SO3−) from a donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of LCA. nih.govnih.gov This sulfation primarily occurs at the C-3 position of the steroid nucleus. nih.govethernet.edu.et

Following or preceding sulfation, the C-24 carboxylic acid on the side chain of lithocholic acid is conjugated with glycine. This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). This process results in the formation of this compound, a molecule that is significantly more water-soluble than its precursor, LCA. This increased water solubility enhances its renal clearance, aiding in its elimination from the body.

Microbial Contribution to this compound Formation and Transformation

The gut microbiota is not only instrumental in the initial formation of the precursor LCA but also plays a role in the subsequent transformation of this compound itself.

Gut Microbiota Enzymatic Activities in Secondary Bile Acid Sulfation

While the sulfation of LCA to form this compound primarily occurs in the liver by host enzymes, the gut microbiota possesses sulfotransferase (SULT) enzymes that can also sulfonate small molecules. nih.gov The direct sulfation of glycolithocholate (B1262617) by bacterial enzymes in the gut to form this compound is a potential pathway, although the hepatic route is considered the major one. nih.gov The sulfated metabolome, which includes compounds like this compound, is a product of this collaborative host-microbiome metabolism. nih.gov

Bacterial Sulfatases and Desulfation Pathways of this compound

Just as there are enzymes for sulfation, there are also enzymes that remove sulfate (B86663) groups, known as sulfatases. nih.gov Bacterial sulfatases (SULFs) are present in the gut and can cleave the sulfo group from sulfated compounds, releasing inorganic sulfate and an organic alcohol. nih.gov It is known that some colonic bacteria possess sulfatases that can utilize sulfated bile acids as substrates. ethernet.edu.et

The desulfation of this compound by bacterial sulfatases would reverse the detoxification process that occurred in the liver, regenerating the more toxic glycolithocholate or lithocholic acid within the gut. The activity of these bacterial sulfatases is an important aspect of bile acid metabolism and can influence the pool of biologically active bile acids in the intestine. nih.gov The expression of these sulfatases in many microorganisms is often regulated by the availability of sulfur sources. core.ac.uk

Interspecies Metabolic Exchanges Involving this compound

The formation and degradation of this compound are prime examples of interspecies metabolic exchanges. The initial synthesis of LCA from primary bile acids requires the enzymatic machinery of specific gut bacteria. nih.govnih.gov This LCA is then absorbed and modified by human hepatic enzymes. nih.gov

Biological Functions and Molecular Mechanisms of Sulfoglycolithocholate

Sulfoglycolithocholate as a Signaling Molecule in Cellular Processes

While traditionally viewed as a metabolic end-product destined for elimination, this compound is also recognized as a signaling molecule, or molecular messenger, that participates in cellular communication. nih.gov Its concentration has been observed to change significantly in response to cellular stress, such as ionizing radiation, and in pathological conditions like nonalcoholic steatohepatitis (NASH) and jaundice, suggesting a role in the cellular stress response and disease pathophysiology. wikipedia.orgnih.gov

Intracellular signal transduction is the process by which a cell converts an external signal into a specific response. nih.gov This is often achieved through a series of molecular events known as a signaling cascade, which can involve protein kinases and second messengers. thermofisher.commdpi.com Major signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are activated by a variety of cellular stresses and are crucial for regulating processes like cell proliferation, differentiation, and apoptosis. wikipedia.orgnih.govaginganddisease.orgfrontiersin.org

While direct activation of a specific kinase cascade by this compound is not extensively detailed, its function as a signaling molecule is supported by its effects on ion transport and cellular pH. Research on human kidney brush-border membranes has shown that sulfated bile acids can specifically inhibit the Na+/H+ antiporter. frontiersin.org This inhibition can impair the cell's ability to regulate its internal pH, a critical factor that influences the activity of numerous enzymes and signaling proteins within intracellular pathways. frontiersin.org Given that stressors which alter this compound levels are known to trigger MAPK pathways, it is plausible that this bile acid is a component of the broader network of stress-activated signaling. aginganddisease.org

The biological effects of bile acids are often mediated by their interaction with nuclear receptors, which are transcription factors that regulate gene expression. nih.gov Key receptors in bile acid signaling include the Farnesoid X Receptor (FXR) and the Pregnane (B1235032) X Receptor (PXR). nih.govnih.govnih.govresearchgate.net

Lithocholic acid (LCA), the metabolic precursor to this compound, is a known and potent FXR antagonist with partial agonist activity. nih.govnih.gov It is also an agonist for PXR. medchemexpress.comnih.govresearchgate.net

Farnesoid X Receptor (FXR): FXR is considered a master regulator of bile acid homeostasis. wjgnet.comnih.gov When activated by agonist bile acids like chenodeoxycholic acid (CDCA), FXR initiates a signaling cascade that suppresses bile acid synthesis and promotes their transport and excretion. wjgnet.comnih.gov Conversely, antagonism of FXR by molecules like LCA can down-regulate the expression of key transport proteins, such as the Bile Salt Export Pump (BSEP). nih.gov The regulation of transporters that handle this compound, like MRP2, is also under the control of nuclear receptors, including FXR. embopress.org

Pregnane X Receptor (PXR): PXR is a xenobiotic sensor that regulates the expression of genes involved in the detoxification and transport of foreign compounds and endogenous molecules, including bile acids. nih.govnih.govresearchgate.net LCA is a known activator of PXR. researchgate.net PXR activation induces the expression of detoxification enzymes and transporters, including those involved in bile acid hydroxylation and excretion, providing a protective mechanism against the accumulation of toxic bile acids. frontiersin.orgresearchgate.net

While the direct interaction of the sulfated and conjugated form, this compound, with these receptors is less characterized, the established activity of its precursor, LCA, highlights the central role of nuclear receptor signaling in mediating the biological effects related to this class of bile acids.

Involvement in Intracellular Signal Transduction Pathways

Role of this compound in Membrane Stability and Integrity

A primary function of bile acid sulfation is the mitigation of cytotoxicity. medchemexpress.com Hydrophobic bile acids, particularly the secondary bile acid lithocholic acid, are potent detergents that can insert into cell membranes, disrupt the lipid bilayer, and cause cell lysis. wjgnet.comwikipedia.org This detergent activity poses a significant threat to the integrity of cellular and organellar membranes. wjgnet.com

The addition of a sulfate (B86663) group to glycolithocholic acid to form this compound drastically alters its physicochemical properties. Sulfation significantly increases the molecule's water solubility and its critical micellar concentration. medchemexpress.comwikipedia.org This change prevents the molecule from partitioning into and disrupting the lipid bilayer, effectively abolishing its detergent activity against membranes. medchemexpress.com

Studies have shown that while cytotoxic bile acids can disrupt the ordering effect of cholesterol in model membranes, this effect is not observed with cytoprotective, hydrophilic bile acids. nih.gov Furthermore, sulfation of bile acids prevents the rise in phospholipid and cholesterol secretion into bile that is typically induced by their non-sulfated counterparts. This action may protect the canalicular membrane from detergent damage and block the cholestasis that can result from high concentrations of non-sulfated bile acids. Therefore, the primary role of this compound in the context of membrane stability is protective; it represents a detoxified form of a potentially harmful molecule, thereby preserving membrane integrity.

Transport Mechanisms of this compound Across Biological Barriers

The sulfation and conjugation of lithocholic acid render it a substrate for specific transport proteins that facilitate its efficient excretion from the body via the liver and kidneys. These transport systems are crucial for preventing the accumulation of potentially toxic bile acids.

The liver is the central organ for processing and clearing bile acids from the portal circulation. The transport of this compound across the hepatocyte is a polarized process involving distinct transporters on the basolateral (sinusoidal) and apical (canalicular) membranes.

Basolateral (Sinusoidal) Uptake: While the Na+-taurocholate cotransporting polypeptide (NTCP) is the primary transporter for conjugated bile acids, it is a weak transporter for sulfated bile acids. nih.gov Instead, the uptake of sulfated bile acids like this compound from the blood into hepatocytes is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family. nih.govembopress.org

Apical (Canalicular) Excretion: The excretion of monovalent (non-sulfated) bile acids into the bile canaliculus is primarily handled by the Bile Salt Export Pump (BSEP). However, divalent bile acid conjugates, such as this compound, are not substrates for BSEP. nih.gov Their active, ATP-dependent transport across the canalicular membrane into bile is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2, gene symbol ABCC2) . nih.govnih.govnih.gov The Breast Cancer Resistance Protein (BCRP) may also play a role in the canalicular transport of sulfated bile acids. nih.gov

Basolateral Efflux in Cholestasis: In cholestatic conditions, where canalicular excretion is impaired, the expression of basolateral efflux transporters can increase as a compensatory mechanism. nih.gov Transporters such as MRP1 (ABCC1) and MRP3 (ABCC3) , which are normally present at low levels, are upregulated and facilitate the transport of sulfated and glucuronidated bile acids from the hepatocyte back into the sinusoidal blood for subsequent renal elimination. nih.govnih.govnih.govnih.gov

Table 1: Key Hepatic Transporters for this compound

Transporter Gene Location Function
Organic Anion Transporting Polypeptides (OATPs) SLCO Basolateral (Sinusoidal) Membrane Uptake from blood into hepatocyte. nih.gov
Multidrug Resistance-Associated Protein 2 (MRP2) ABCC2 Apical (Canalicular) Membrane Primary transporter for ATP-dependent excretion into bile. nih.govnih.govnih.gov
Multidrug Resistance-Associated Protein 3 (MRP3) ABCC3 Basolateral (Sinusoidal) Membrane Upregulated in cholestasis to efflux bile acids back to blood for renal clearance. nih.govnih.gov
Breast Cancer Resistance Protein (BCRP) ABCG2 Apical (Canalicular) Membrane Contributes to the excretion of sulfated bile acids. nih.gov

Under normal conditions, renal excretion of bile acids is minimal due to efficient enterohepatic circulation. However, in cholestatic liver diseases, renal clearance becomes a major alternative pathway for the elimination of bile acids, particularly for water-soluble sulfated forms like this compound. wjgnet.com Sulfation significantly enhances the rate of renal clearance compared to non-sulfated counterparts. wjgnet.comwikipedia.org This process involves glomerular filtration and active transport across the renal tubules.

Glomerular Filtration: The increased water solubility and negative charge of this compound reduce its binding to plasma proteins like albumin, allowing a larger fraction to be freely filtered at the glomerulus.

Active Tubular Secretion: Proximal tubule cells actively secrete bile acids into the urine. This is mediated by apical efflux transporters, including MRP2 (ABCC2) and certain OATPs (e.g., OATP1A1) , which transport sulfated bile acids from the tubular cells into the tubular lumen. aginganddisease.org The basolateral transporter Organic Anion Transporter 3 (OAT3) also plays a role in taking up bile acids from the blood into the tubular cells for subsequent secretion, especially during cholestasis. nih.gov

Tubular Reabsorption: The Apical Sodium-Dependent Bile Acid Transporter (ASBT) , located on the apical membrane of proximal tubule cells, is responsible for reabsorbing bile acids from the glomerular filtrate back into the circulation. nih.gov The high water solubility of this compound makes it a poor substrate for passive reabsorption, further contributing to its efficient urinary excretion.

Table 2: Key Renal Transporters Involved in this compound Handling

Transporter Gene Location Function
Multidrug Resistance-Associated Protein 2 (MRP2) ABCC2 Apical (Brush Border) Membrane Active secretion into urine. aginganddisease.org
Organic Anion Transporting Polypeptides (OATPs) SLCO Apical (Brush Border) Membrane Secretion into urine. aginganddisease.org
Organic Anion Transporter 3 (OAT3) SLC22A8 Basolateral Membrane Uptake from blood into tubular cell. nih.gov
Apical Sodium-Dependent Bile Acid Transporter (ASBT) SLC10A2 Apical (Brush Border) Membrane Reabsorption from filtrate.

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound
Glycolithocholic acid
Lithocholic acid LCA
Chenodeoxycholic acid CDCA
Cholic acid CA
Deoxycholic acid DCA
Ursodeoxycholic acid UDCA
Cholesterol
Phosphatidylcholine
Taurocholic acid TCA
Glycocholic acid
Taurochenodeoxycholic acid TCDCA
Tauroursodeoxycholic acid TUDCA
Tauro-β-muricholic acid T-β-MCA
Forskolin
Androsterone
Cafestol
Guggulsterone
Cilofexor
Obeticholic acid
Vidofludimus
Liquiritigenin
Benzyl alcohol

Cellular Uptake and Efflux Transporters

The movement of this compound across cellular membranes is a tightly regulated process mediated by a variety of transporter proteins. These transporters, belonging to the Solute Carrier (SLC) and ATP-binding cassette (ABC) families, facilitate its entry into and exit from cells, a critical aspect of its enterohepatic circulation and detoxification. creative-biolabs.com

Cellular uptake of bile acids is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, which are part of the larger SLC superfamily. nih.gov While direct studies on this compound are limited, the transport mechanisms for structurally similar sulfated bile acids and other organic anions provide significant insights. For instance, transporters like OATP1A2 are known to facilitate the uptake of sulfated compounds such as estrone-3-sulfate. nih.gov Given the structural similarities, it is plausible that OATP family members are involved in the hepatic uptake of this compound from the sinusoidal blood. The Organic Cation Transporters (OCTs), also part of the SLC family, are known to transport a wide array of substrates, including some anionic compounds, although they are primarily recognized for cation transport. mdpi.comscispace.comd-nb.info

Conversely, efflux of sulfated bile acids from hepatocytes into the bile canaliculus is an active process driven by ABC transporters. The Bile Salt Export Pump (BSEP), also known as ABCB11, and the Multidrug Resistance-Associated Protein 2 (MRP2), or ABCC2, are key players in the canalicular secretion of conjugated bile acids. eclinpath.com The Breast Cancer Resistance Protein (BCRP), or ABCG2, is another significant efflux transporter that efficiently transports sulfate conjugates. solvobiotech.com This transporter is expressed on the apical membrane of polarized cells, such as in the liver and intestine, where it plays a crucial role in the unidirectional efflux of its substrates. solvobiotech.com The coordinated action of these uptake and efflux transporters ensures the efficient vectorial transport of this compound from the blood, through the hepatocyte, and into the bile.

Table 1: Key Transporters Potentially Involved in this compound Transport

Transporter Family Transporter Function Cellular Location (Liver) Potential Role for this compound
SLC OATP1A2 Uptake Sinusoidal membrane Uptake from blood
SLC OCT1 Uptake Sinusoidal membrane Possible minor uptake role
ABC BSEP (ABCB11) Efflux Canalicular membrane Efflux into bile
ABC MRP2 (ABCC2) Efflux Canalicular membrane Efflux into bile
ABC BCRP (ABCG2) Efflux Canalicular membrane Efflux into bile

Impact of this compound on Lipid Metabolism and Transport

Lipid homeostasis is a critical cellular process involving the balanced synthesis, storage, and breakdown of lipids. frontiersin.orgbiorxiv.orgfrontiersin.org Bile acids are key regulators of this process. Research on various sulfated bile acids has demonstrated their significant impact on biliary lipid secretion. nih.govnih.gov Studies have shown that the infusion of sulfated bile acids can lead to a significant reduction in the secretion of biliary lipids, including phospholipids (B1166683) and cholesterol. nih.govnih.gov This effect is thought to protect cell membranes from the detergent properties of high concentrations of non-sulfated bile acids, which can be cytotoxic. nih.gov By reducing the lipid content of bile, this compound can alter the composition of micelles, potentially affecting the absorption of dietary lipids and fat-soluble vitamins in the intestine. The regulation of lipid metabolism is complex, involving various signaling pathways and nuclear receptors, and the precise mechanisms by which this compound exerts its effects on lipid homeostasis are an area of ongoing investigation. nih.govcreative-proteomics.come-dmj.orgmdpi.comfrontiersin.org

Furthermore, studies have indicated that sulfated bile acids have a higher choleretic activity, meaning they stimulate greater bile flow, compared to their non-sulfated counterparts. nih.govnih.gov This increased bile flow can help to flush out other potentially harmful substances from the biliary system. The secretion of sulfated bile acids into the bile demonstrates transport maximum kinetics, which is different from the secretory rate maximum characteristic of non-sulfated bile acids, indicating a more controlled and potentially saturable transport mechanism. nih.gov This controlled secretion, combined with reduced intestinal reabsorption, suggests that sulfation is a key detoxification pathway for hydrophobic and potentially cholestatic bile acids like lithocholic acid. mdpi.comjci.org

Role of Sulfoglycolithocholate in Model Systems and Pathophysiological Research

Sulfoglycolithocholate in Experimental Infection Models

The study of this compound in the context of infectious diseases highlights its role as a responsive biomarker to the presence of pathogens and the ensuing inflammatory state.

Untargeted metabolomic analyses of animal models have revealed significant shifts in the gut's chemical composition following infection with Salmonella enterica serovar Typhimurium. In CBA/J mouse models, which mimic the inflammatory response of human gastroenteritis, a notable difference in the fecal metabolome is observed between infected and uninfected mice. biorxiv.org Specifically, sulfonated bile acids, including this compound, are found in significantly higher abundance in the guts of mice during the later stages of Salmonella infection. biorxiv.orgbiorxiv.org

This increase is part of a broader disruption of bile acid metabolism. Studies using murine typhoid infection models have shown that Salmonella infection profoundly impacts host metabolic pathways, with primary bile acid synthesis being one of the most affected. asm.orgresearchgate.net While primary bile acids were noted to increase in the feces of infected animals, the specific elevation of sulfated secondary bile acids like this compound points towards an inflammation-associated shift in sulfur metabolism within the gut microbiome. biorxiv.orgasm.orgresearchgate.net The presence of sulfated compounds like this compound is considered a key feature that discriminates the metabolome of an inflamed, infected gut from a healthy one. biorxiv.orgbiorxiv.org

Experimental ModelPathogenFinding Related to this compoundSource
CBA/J MouseSalmonella enterica serovar TyphimuriumSignificantly more abundant in the gut of infected mice compared to uninfected controls. biorxiv.orgbiorxiv.org
Murine Typhoid Infection ModelSalmonella enterica serovar TyphimuriumInfection causes profound effects on fecal and hepatic metabolite profiles, with significant changes in bile acid pathways. asm.orgresearchgate.net

The gut microbiota plays a critical role in resisting pathogen colonization, partly by producing metabolites that create an inhospitable environment. frontiersin.org The interplay between commensal bacteria and pathogens can alter the local metabolic landscape, influencing pathogen physiology and survival.

In vitro co-culture models have been used to study the interactions between the gastric pathogen Helicobacter pylori and resident oral bacteria like Streptococcus mitis. nih.govmdpi.com These studies have found that S. mitis produces and releases diffusible factors that inhibit the growth of H. pylori and induce its transformation from a spiral to a coccoid form, a state which may be associated with dormancy or persistence. nih.govnih.gov A metabolomics approach was employed to identify the specific compounds responsible for this conversion. nih.govnih.govresearchgate.net While the exact role of this compound in this specific interaction was not detailed, these studies exemplify how metabolites produced by co-existing microbiota can profoundly influence the physiology of a pathogen. This highlights the importance of investigating specific metabolites like this compound within the broader context of microbiota-pathogen interactions and colonization resistance. nih.govfrontiersin.org

Viral infections are known to rewire host metabolism to support their replication. nih.govnih.gov Studies using animal models have demonstrated that these perturbations extend to bile acid metabolism. In a mouse model of severe H1N1 influenza virus infection, targeted metabolomics analysis of liver tissue revealed significant changes in the bile acid profile. nih.govnih.govchinapneumonia.cn

While the study identified a universal decrease in the secondary bile acid 3-dehydrocholic acid in infected mice, it pointed to a broader alteration of bile acid metabolism. nih.govchinapneumonia.cnresearchgate.net A metabolome-wide association study in mice with H1N1 infection also found widespread effects on pathways including bile acid metabolites, which were highly correlated with inflammatory cytokines like IL-1β and TNF-α. physiology.org Although these specific studies did not report on this compound levels directly, they establish that acute viral respiratory infections can systemically perturb hepatic bile acid synthesis and metabolism, providing a basis for investigating the behavior of specific sulfonated bile acids in viral pathogenesis. nih.govphysiology.orgmdpi.com

Microbiota-Sulfoglycolithocholate Interplay in Pathogen Colonization and Host Response (e.g., Helicobacter pylori and Streptococcus mitis co-culture studies)

This compound in Metabolic Perturbation Studies

The abundance of this compound is also altered in experimental models of non-infectious metabolic diseases, suggesting its involvement in or response to systemic metabolic dysregulation.

Animal models are crucial for investigating the pathophysiology of complex conditions like metabolic syndrome, which involves concurrent hyperglycemia, dyslipidemia, and obesity. frontiersin.orgd-nb.infopensoft.net In a mouse model of glucolipid metabolism disorder (GLMD) induced by a high-glucose and high-fat diet, metabolomic analysis of fecal contents revealed significant alterations in various metabolites. nih.gov

One key finding was the differential abundance of this compound. Compared to the untreated GLMD model group, mice that received a therapeutic herbal formulation (Dangua Fang) showed significantly upregulated levels of this compound. nih.gov This suggests that the compound's levels are responsive to metabolic state changes and that therapeutic interventions targeting glucolipid metabolism can modulate its abundance. This finding positions this compound as a potential biomarker for monitoring metabolic health and therapeutic response in preclinical models.

Experimental ModelConditionKey Finding for this compoundSource
Mouse Model of Glucolipid Metabolism Disorder (GLMD)High-glucose, high-fat diet-induced metabolic disorderSignificantly upregulated in a treatment group compared to the untreated model group, indicating a differential abundance related to metabolic state. nih.gov

Familial Protein S deficiency is a genetic disorder that predisposes individuals to thrombosis. nih.gov Animal models have been developed to study the mechanisms of this disease; for instance, mice with a complete lack of the Protein S gene (Pros1-/-) die embryonically from severe coagulopathy and vascular problems, establishing the gene's critical role. nih.gov

While these models are invaluable for understanding the pathophysiology of the deficiency, specific investigations into the bile acid profiles, including this compound, within these experimental models are not extensively documented in the available scientific literature. Proteomic and metabolomic analyses have been conducted on plasma from human patients with Protein S deficiency, identifying disturbances in coagulation pathways and lipid metabolism. nih.gov However, these human studies did not report specific alterations in this compound. Therefore, the direct role or differential abundance of this compound in experimental models of familial Protein S deficiency remains an area for future investigation.

Contributions to Metabolomic Profiles in Animal Models of Non-Alcoholic Fatty Liver Disease

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by the accumulation of fat in the liver, which can progress from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and even hepatocellular carcinoma. nih.gov Animal models are crucial for understanding the metabolic dysregulation that drives NAFLD progression. nih.govnih.gov Metabolomic studies of these models provide a snapshot of the cellular processes and can help identify potential biomarkers. nih.gov

In the context of NAFLD research, the role of specific bile acids, including sulfated forms like this compound, is of increasing interest. While direct studies extensively detailing the specific contributions of this compound to metabolomic profiles in NAFLD animal models are not abundant, the broader field of metabolomics in NAFLD points to significant alterations in bile acid metabolism. e-cmh.orgbrieflands.com Changes in the concentrations of various bile acids have been observed in NAFLD patients, suggesting a disruption in their synthesis, conjugation, and signaling pathways. brieflands.com Given that sulfation is a key detoxification pathway for lithocholic acid, a toxic secondary bile acid, the levels of this compound could reflect the liver's capacity to handle bile acid load and mitigate toxicity, which is particularly relevant in the context of liver diseases like NAFLD. Further research utilizing animal models is necessary to specifically delineate the dynamic changes and functional significance of this compound in the pathogenesis of NAFLD. nih.gov

This compound as a Metabolite Associated with Breed-Specific Metabolic and Immune Traits in Livestock Models

Research in livestock, such as sheep and cattle, has highlighted the importance of the gut microbiome and its metabolic products in influencing host metabolism and immune function. nih.govnih.gov Crossbreeding is a common strategy to combine desirable traits from different breeds, such as productivity and disease resistance. nih.gov Metabolomic analyses of different livestock breeds can reveal underlying physiological differences that contribute to these traits.

Studies have shown that the composition of the gut microbiota and the resulting metabolite profiles, including bile acids, can vary significantly between different breeds. nih.gov For instance, in sheep, crossbreeding has been shown to impact immune responses and metabolic efficiency. nih.gov While specific data on this compound is not always singled out, the broader category of bile acids is recognized as playing a significant role. Bile acids are involved in digestion and also act as signaling molecules that can modulate immune function. nih.gov

The genetic background of an animal influences its metabolic and immune systems. frontiersin.orgmdpi.com For example, some cattle breeds are more heat tolerant or resistant to certain diseases than others. frontiersin.org These differences are, in part, due to variations in their metabolic pathways and immune responses. frontiersin.orgmdpi.com Metabolomic studies comparing different breeds have identified variations in numerous metabolites, and it is plausible that this compound levels could differ and be associated with specific metabolic and immune phenotypes. animbiosci.org However, more targeted research is needed to establish a direct link between this compound and specific traits in livestock models.

Identification of this compound as a Potential Metabolomic Marker in Experimental Jaundice Models

Experimental models of jaundice, or hyperbilirubinemia, are essential for understanding the underlying biochemical disruptions. nih.gov Metabolomic analysis of these models can help identify biomarkers associated with the condition. nih.gov In studies of neonatal jaundice, alterations in the meconium metabolome have been observed, pointing to changes in gut metabolite composition. nih.gov

While research specifically pinpointing this compound in experimental jaundice models is limited, studies have noted significant changes in the broader bile acid profile. researchgate.net Given that jaundice often involves impaired liver function and bile flow, the metabolism and excretion of bile acids, including their sulfated conjugates, would likely be affected. Therefore, this compound could serve as a potential biomarker reflecting the state of hepatobiliary function in jaundice. Further investigation is required to validate its specific role and utility as a marker in these experimental models.

This compound in Preclinical Cancer Research Models

Preferential Inclusion in Genome-Scale Metabolic Models of Specific Tumor Types (e.g., Brain Tumors)

Genome-scale metabolic models (GEMs) are computational tools used to simulate the metabolic activities of a cell or organism. frontiersin.orgnih.gov In cancer research, GEMs are employed to understand the metabolic reprogramming that allows tumor cells to proliferate and to identify potential therapeutic targets. frontiersin.orgnih.gov

Differential Metabolite Profiling of this compound in in vitro and in vivo Hepatocellular Carcinoma Models

Hepatocellular carcinoma (HCC) is a primary liver cancer that often develops in the context of chronic liver disease. nih.govugr.es Metabolomic studies of HCC, using both cell cultures (in vitro) and animal models (in vivo), have revealed significant alterations in various metabolic pathways, including those involving bile acids. nih.govmdpi.comdovepress.com

Differential metabolite profiling has shown that the levels of certain bile acids are significantly different in HCC tissues and serum compared to non-cancerous liver tissue or healthy controls. mdpi.commedsci.org These changes can reflect altered synthesis, conjugation, and transport of bile acids by the cancerous liver cells. While many studies focus on a panel of metabolites, the specific role of this compound is an area of active investigation. Given its role as a detoxified form of a secondary bile acid, its levels could be altered due to the dysfunctional state of hepatocytes in HCC. For example, a study identified a panel of five metabolites, including amino acids and acylcarnitines, that could distinguish early-stage HCC from cirrhosis. mdpi.com Further targeted analyses are needed to clarify the specific changes in this compound levels in different HCC models and their implications for diagnosis or prognosis.

Significance in Metabolomics Approaches for Bladder Cancer Research in Model Systems

Metabolomics is a promising tool for discovering biomarkers for the early detection and prognosis of bladder cancer. nih.govmdpi.com Research has utilized various model systems, including cultured cancer cells, tumor tissues, and biological fluids from patients, to identify metabolic signatures of the disease. nih.govmdpi.com

In the context of bladder cancer, this compound has been identified as a potential biomarker. One study reported for the first time that this compound was among the metabolites that could be used to construct a predictive model for non-muscle invasive bladder cancer (NMIBC). nih.gov This model, which also included other metabolites, demonstrated high sensitivity and specificity in distinguishing NMIBC patients from healthy individuals. nih.gov The alterations in metabolites related to various pathways, including amino acid and fatty acid metabolism, are characteristic of the bladder cancer metabolic signature. nih.gov The identification of this compound in this context suggests that disruptions in bile acid metabolism or excretion may be associated with bladder cancer, although the precise mechanisms remain to be elucidated.

Implications for Host-Microbiome Metabolic Integration and Systemic Physiology

The secondary bile acid, this compound, emerges as a critical signaling molecule at the interface of host and microbial metabolism. Its production, a multi-step process involving both host and gut microbial enzymes, underscores the intricate metabolic co-dependency that exists within the gut ecosystem. This collaborative synthesis results in a metabolite with far-reaching implications for systemic physiology, influencing processes from gut-liver axis communication to immune homeostasis.

The formation of this compound begins with primary bile acids synthesized in the host's liver from cholesterol. nih.gov These are then acted upon by gut microbes, which deconjugate and dehydroxylate them to form secondary bile acids like lithocholic acid (LCA). nih.govunite.it Subsequently, the host's liver sulfonates and conjugates this microbially-modified product to create this compound. nih.gov This intricate biosynthetic pathway highlights a deep level of metabolic integration, where the final composition of the bile acid pool, including molecules like this compound, is a direct consequence of this host-microbiome crosstalk. unite.itannualreviews.org

The systemic effects of this compound are increasingly being recognized in various physiological and pathophysiological contexts. For instance, studies have noted significant increases in this compound levels in liver tissue in response to stressors such as ionizing radiation, suggesting a role in the hepatic stress response. Alterations in its concentration have also been observed in the spleen during chronic viral infections, pointing to its potential involvement in systemic immune responses. pnas.org Furthermore, the upregulation of this compound has been documented in response to certain therapeutic interventions, such as traditional Chinese medicine aimed at regulating glucolipid metabolism, indicating its potential as a biomarker and a modulator of metabolic pathways.

The gut-liver axis is a primary conduit through which microbially-influenced metabolites like this compound exert their systemic effects. frontiersin.orgnih.govgutnliver.org Bile acids, as signaling molecules, are transported from the gut to the liver via the portal vein, where they can influence a range of cellular processes. nih.govfrontiersin.org The sulfonation of lithocholic acid to form compounds like this compound can alter its signaling properties, for example, by abolishing its ability to activate certain receptors like TGR5. nih.gov This modification is a key example of how host-microbiome metabolic interactions can fine-tune signaling pathways that regulate systemic functions. nih.govfrontiersin.orgnih.gov

Moreover, the interplay between the gut microbiota and bile acids, including sulfated forms, has a profound impact on systemic immunity. frontiersin.orgnih.govnih.gov The composition of the gut microbiome dictates the profile of secondary bile acids, which in turn can modulate the activity of various immune cells both locally in the gut and systemically. frontiersin.orgnih.gov Perturbations in the gut microbiota, a condition known as dysbiosis, can lead to altered bile acid profiles, which have been associated with inflammatory conditions. unite.itmdpi.com For example, changes in the levels of sulfated bile acids have been observed in inflammatory bowel disease (IBD), highlighting the link between microbial metabolism, bile acid signaling, and immune-mediated diseases. gutnliver.org

Research Findings on this compound in Host-Microbiome Metabolic Integration and Systemic Physiology

Area of ResearchKey FindingsImplicationsReferences
Host-Microbiome Metabolic IntegrationThis compound is a product of collaborative metabolism, requiring both host hepatic enzymes and gut microbial enzymes for its synthesis from primary bile acids.Demonstrates the deep integration of host and microbial metabolic pathways in producing bioactive signaling molecules. nih.govunite.it
Systemic Stress ResponseLevels of this compound are significantly elevated in the liver following exposure to ionizing radiation and in the spleen during chronic viral infections.Suggests a role for this metabolite in the systemic response to physiological stressors and in modulating immune responses in different organs. pnas.org
Gut-Liver Axis SignalingThe microbial conversion of primary to secondary bile acids, followed by host sulfonation, alters the signaling capacity of these molecules, impacting receptors in the liver.Highlights the importance of the gut-liver axis in mediating the systemic effects of microbially-modified metabolites. nih.govfrontiersin.orgnih.gov
Immune System ModulationThe balance of different bile acids, including sulfated forms, is influenced by the gut microbiota and is crucial for maintaining immune homeostasis. Dysregulation is linked to inflammatory conditions.Indicates that microbially-driven changes in this compound levels can contribute to systemic inflammation and immune-related disorders. frontiersin.orgnih.govmdpi.com

Advanced Analytical Methodologies for Sulfoglycolithocholate Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies

Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of bile acids, including their sulfated forms like Sulfoglycolithocholate. This is primarily due to its high sensitivity and selectivity, which are crucial for analyzing complex biological samples. nih.govfrontiersin.org The structural diversity of bile acids, which includes various free, conjugated, sulfated, and glucuronidated forms, necessitates robust analytical methods for comprehensive detection and quantification. sciex.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-ToF-MS) for Detection and Quantification

Ultra-Performance Liquid Chromatography (UPLC) enhances the separation efficiency of traditional HPLC by using smaller particle-size columns (typically under 2 μm), which allows for faster analysis and higher resolution. waters.com When coupled with a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer, it becomes a powerful tool for metabolomics. plos.org UPLC-Q-ToF-MS provides high-resolution mass data, enabling the accurate identification and quantification of compounds in complex mixtures. researchgate.net This technique is particularly advantageous for both targeted and untargeted metabolomic profiling of bile acids. waters.commdpi.com In the context of this compound research, UPLC-Q-ToF-MS allows for the reliable separation of this sulfated bile acid from its numerous isomers and other closely related metabolites. The high mass accuracy of ToF-MS aids in the confident identification of the compound based on its exact mass and isotopic pattern, while the quadrupole allows for targeted fragmentation (MS/MS) to confirm its structure. researchgate.netnih.gov

Table 1: Typical UPLC-Q-ToF-MS Parameters for Bile Acid Analysis

ParameterTypical Setting/Value
Chromatography System Agilent 1290 UPLC or Waters ACQUITY UPLC
Column Agilent BEH C18 (2.1 mm × 100 mm, 1.7 μm) or Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) waters.commdpi.com
Mobile Phase A 0.01% Formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water mdpi.com
Mobile Phase B Acetonitrile mdpi.com
Flow Rate 0.3 - 0.5 mL/min mdpi.comnih.gov
Ionization Source Electrospray Ionization (ESI), typically in negative mode for bile acids nih.gov
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) mdpi.com
Scan Range 100–1200 m/z mdpi.com

High-Performance Liquid Chromatography (HPLC) Coupled with Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) for Enhanced Resolution and Sensitivity

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a gold standard for the targeted quantification of bile acids in biological samples. nih.gov This approach offers exceptional sensitivity and specificity, which is critical for measuring low-concentration analytes like this compound in serum, plasma, or tissue samples. mdpi.comthermofisher.com Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like conjugated and sulfated bile acids, typically generating protonated or deprotonated molecular ions with minimal fragmentation. creative-biolabs.com The use of tandem mass spectrometry (MS/MS), often with a triple quadrupole (QqQ) instrument, allows for analysis in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion (e.g., the deprotonated molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and chemical interference, leading to high sensitivity and accurate quantification. sciex.com

Table 2: Typical HPLC-ESI-MS/MS Parameters for Sulfated Bile Acid Analysis

ParameterTypical Setting/Value
Chromatography System Shimadzu, Agilent, or Waters HPLC/UHPLC systems
Column C18 column (e.g., 150 mm × 2.00 mm, 3 µm) scienceopen.com
Mobile Phase A Water with additives like ammonium acetate and formic acid scienceopen.com
Mobile Phase B Acetonitrile or Methanol/Acetonitrile mixture with similar additives scienceopen.commdpi.com
Flow Rate 0.2 - 0.3 mL/min scienceopen.commdpi.com
Ionization Source Electrospray Ionization (ESI) in negative ion mode thermofisher.com
Mass Analyzer Triple Quadrupole (QqQ) Mass Spectrometer nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) mdpi.com

Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Strategies

The choice of chromatographic separation strategy is critical for resolving this compound from a complex mixture of other bile acids.

Reversed-Phase (RP) Liquid Chromatography is the most common approach. It utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. lcms.cz In RP-LC, less polar compounds are retained longer. While effective for many bile acids, highly polar compounds like sulfated bile acids can have limited retention, eluting early in the chromatogram where interference from other polar matrix components can be an issue. lcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a complementary separation mechanism. chromatographyonline.com HILIC uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. thermofisher.com In HILIC, a water-rich layer forms on the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase. nih.gov This makes HILIC particularly well-suited for retaining and separating very polar compounds that are poorly retained in reversed-phase mode, such as this compound. thermofisher.com The elution order in HILIC is often the opposite of that in RP-LC, providing an orthogonal separation strategy that can be invaluable for comprehensive metabolomic analysis. lcms.cz

Table 3: Comparison of Reversed-Phase (RP) and HILIC Strategies

FeatureReversed-Phase (RP) ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Nonpolar (e.g., C18, C8) lcms.czPolar (e.g., bare silica, amide, diol) researchgate.net
Mobile Phase Polar (high aqueous content) lcms.czLess polar (high organic solvent content, e.g., >70% acetonitrile) thermofisher.com
Elution Order Polar compounds elute firstNonpolar compounds elute first; polar compounds are retained lcms.cz
Ideal Analytes Nonpolar to moderately polar compoundsHighly polar, hydrophilic compounds (e.g., this compound) thermofisher.com
Compatibility with ESI-MS GoodExcellent, as high organic content aids desolvation and improves sensitivity thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) was a foundational technique for bile acid analysis and remains useful for metabolomic profiling, particularly for free (unconjugated) bile acids. nih.govfrontiersin.org However, due to the low volatility and thermal instability of conjugated and sulfated bile acids like this compound, direct analysis by GC-MS is not feasible. d-nb.info Therefore, a multi-step sample preparation process is required, which typically involves:

Deconjugation: Enzymatic hydrolysis to cleave the glycine (B1666218) or taurine (B1682933) moiety.

Desulfation: A hydrolysis step to remove the sulfate (B86663) group.

Derivatization: Conversion of the resulting free bile acid into a volatile and thermally stable derivative, for example, by esterification of the carboxyl group and silylation of the hydroxyl groups. nih.gov

While this derivatization process adds complexity and potential for analytical variability, GC-MS provides excellent chromatographic separation, especially for structural isomers, and generates reproducible mass spectra that are useful for library-based identification. nih.gov

Table 4: Summary of GC-MS Approach for Bile Acid Metabolomics

StepDescription
Sample Preparation Requires hydrolysis (deconjugation/desulfation) and chemical derivatization (e.g., methylation, silylation) to increase volatility. nih.govd-nb.info
Separation High-resolution separation of isomers on a capillary GC column. nih.gov
Ionization Typically Electron Ionization (EI), which produces detailed, fragment-rich mass spectra. nih.gov
Advantages Excellent separation efficiency for isomers; extensive, standardized spectral libraries for identification. nih.gov
Limitations for this compound Indirect analysis requiring extensive, multi-step sample preparation; not suitable for analyzing the intact molecule. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Metabolomics Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about molecules in a sample. measurlabs.comeag.com In metabolomics research, NMR is used to obtain a comprehensive profile of metabolites in biological fluids or tissue extracts. Unlike mass spectrometry, NMR analysis does not require chromatographic separation and provides information on the molecular structure and concentration of analytes simultaneously. covalentmetrology.com For this compound, 1H and 13C NMR can be used to identify the characteristic signals of the lithocholate steroid backbone, the glycine conjugate, and the specific position of the sulfate group. nih.gov Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to unambiguously assign signals and confirm the complete chemical structure. eag.comaau.dk While generally less sensitive than MS-based methods, NMR is highly quantitative, reproducible, and requires minimal sample preparation, making it a valuable tool for studying metabolic pathways involving this compound. covalentmetrology.com

Table 5: Application of NMR Spectroscopy in this compound Research

NMR FeatureApplication in this compound Analysis
Non-Destructive The sample can be recovered and used for further analysis by other techniques. covalentmetrology.com
Structural Elucidation Provides unambiguous identification of molecular structure, including stereochemistry and sites of conjugation/sulfation. measurlabs.comnih.gov
Quantitative Analysis Signal intensity is directly proportional to molar concentration, allowing for accurate quantification without the need for identical standards. covalentmetrology.com
Minimal Sample Preparation Often only requires dissolution in a suitable deuterated solvent. eag.com
Limitation Relatively low sensitivity compared to mass spectrometry. covalentmetrology.com

Method Validation and Quantification Strategies in Research Settings

To ensure that analytical data are reliable and accurate, any quantitative method for this compound must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netwjarr.com In a research setting, key validation parameters are established according to internationally recognized guidelines.

These parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specific range. longdom.org

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. longdom.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). wjarr.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. wjarr.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.govthermofisher.com

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Table 6: Key Method Validation Parameters and Typical Acceptance Criteria for Bile Acid Quantification

Validation ParameterDescriptionTypical Acceptance Criterion in Research
Linearity (r²) Coefficient of determination for the calibration curve. nih.gov> 0.99 nih.gov
Accuracy Closeness of measured value to the true value.85-115% of nominal value. nih.gov
Precision (%CV or %RSD) Agreement between repeated measurements.< 15% nih.govresearchgate.net
Limit of Quantification (LOQ) Lowest quantifiable concentration.Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. thermofisher.com
Recovery Extraction efficiency.Consistent and reproducible across the concentration range, often within 80-120%. researchgate.net

Development of Robust and Reproducible Analytical Procedures

The establishment of robust and reproducible analytical pipelines is fundamental for meaningful this compound research. blog.gov.ukcivilservice.gov.uk This involves a multi-faceted approach that addresses potential variabilities from sample collection to data analysis. blog.gov.ukcivilservice.gov.uk A key strategy is the implementation of standardized operating procedures for every step of the analytical workflow. This includes precise protocols for sample handling, extraction, and storage to minimize degradation or alteration of the target analyte.

Liquid chromatography-mass spectrometry (LC-MS) stands out as a primary technique for the analysis of this compound. frontiersin.orgnih.gov This method combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov For instance, researchers have utilized ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for the comprehensive analysis of metabolites, including sulfated bile acids, in biological samples like serum and feces. nih.govoup.comnih.gov The use of a quality control (QC) sample, prepared by pooling an equal volume of each study sample, is a common practice to monitor the stability and performance of the analytical system throughout the analytical run. oup.comnih.gov

The development of these procedures often involves borrowing principles from software engineering to enhance the robustness and auditability of the analytical code used for data processing. blog.gov.uk The goal is to create a transparent and easily adaptable analytical process that ensures the quality and sustainability of the research findings. blog.gov.uk

Table 1: Key Considerations for Robust Analytical Procedure Development

StepKey ConsiderationRationale
Sample Collection & Handling Standardized protocolsTo minimize pre-analytical variability and ensure sample integrity.
Metabolite Extraction Optimized extraction solvents and methodsTo efficiently isolate this compound from complex biological matrices. nih.gov
Chromatographic Separation Use of appropriate LC columns and mobile phasesTo achieve good separation of this compound from other related bile acids and matrix components. oup.com
Mass Spectrometric Detection High-resolution mass spectrometry (HRMS)To provide accurate mass measurements for confident identification and quantification. frontiersin.org
Data Processing Automated and reproducible data analysis pipelinesTo ensure consistency, reduce manual errors, and facilitate auditing. blog.gov.uk
Quality Control Regular analysis of QC samplesTo monitor instrument performance and data quality throughout the analytical batch. oup.comnih.gov

Ensuring Analytical Accuracy and Sensitivity for Research Applications

Achieving high accuracy and sensitivity is critical for the reliable quantification of this compound, especially given its potential role as a biomarker in various diseases. imgroupofresearchers.comelementlabsolutions.com Accuracy refers to the closeness of a measured value to the true value, while sensitivity is the ability of a method to detect small quantities of the analyte. imgroupofresearchers.com

Mass spectrometry-based methods, particularly those coupled with liquid chromatography, offer the high sensitivity required for detecting low-abundance metabolites like this compound. frontiersin.orgnih.gov Techniques such as LC-HRMS have been successfully employed to analyze serum samples, demonstrating the necessary sensitivity for biomarker discovery studies. frontiersin.org For instance, in a study on bladder cancer, a metabolite panel including this compound was identified using LC-HRMS, achieving high sensitivity and specificity in distinguishing patient groups from controls. dntb.gov.uanih.gov

To ensure accuracy, analytical methods must be validated. This process typically involves assessing several parameters, including:

Specificity: The ability to unequivocally measure this compound in the presence of other components in the sample matrix. elementlabsolutions.com

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. imgroupofresearchers.comelementlabsolutions.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com

The use of internal standards during analysis is a common practice to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. The development of custom LC-MS assays allows for either relative or absolute quantification of specific small molecules like this compound. wistar.org

Table 2: Performance Metrics in Analytical Method Validation

MetricDefinitionImportance for this compound Research
Accuracy Closeness of the measured value to the true value. imgroupofresearchers.comEssential for obtaining reliable quantitative data for biomarker studies and understanding its physiological concentrations.
Precision Reproducibility of measurements under the same conditions. imgroupofresearchers.comEnsures that observed differences in this compound levels between study groups are real and not due to analytical variability.
Sensitivity The lowest amount of analyte that can be detected. imgroupofresearchers.comCrucial for detecting and quantifying this compound, which may be present at low concentrations in biological fluids.
Specificity Ability to measure the analyte accurately in the presence of other compounds. imgroupofresearchers.comImportant for distinguishing this compound from other structurally similar bile acids.

Integrative Omics Approaches in this compound Research (e.g., Metabolomics with Transcriptomics, Proteomics)

To gain a more comprehensive understanding of the biological significance of this compound, researchers are increasingly turning to integrative omics approaches. rsc.orgmdpi.com This involves combining data from metabolomics with other high-throughput technologies like transcriptomics and proteomics to connect changes in metabolite levels with alterations in gene expression and protein abundance. rsc.orgnih.gov This systems-level perspective can reveal novel insights into the metabolic pathways and regulatory networks involving this compound. nih.gov

The integration of metabolomics and transcriptomics, for example, allows for the correlation of metabolite profiles with gene expression patterns. nih.govnih.govfrontiersin.org This can help identify the enzymes and transporters responsible for the synthesis, modification, and transport of this compound. By analyzing differentially expressed genes alongside changes in this compound levels under different conditions, researchers can construct putative biosynthetic and signaling pathways. frontiersin.org For instance, an integrated analysis might reveal the upregulation of a specific sulfotransferase gene that corresponds with an increase in this compound, providing strong evidence for the gene's role in its formation.

Similarly, combining metabolomics with proteomics can link changes in protein expression to metabolic outputs. nih.govrimuhc.cairic.ca Proteomic analysis can identify and quantify proteins involved in bile acid metabolism, and this information can be correlated with the measured levels of this compound. rimuhc.ca This approach can help to elucidate the functional consequences of altered protein expression on bile acid profiles.

In the context of disease research, such as bladder cancer, integrative omics can be particularly powerful. dntb.gov.uamdpi.com Studies have shown that metabolic profiles, including this compound, are altered in cancer patients. dntb.gov.uanih.govdntb.gov.ua By integrating these metabolomic findings with transcriptomic and proteomic data from the same patient cohorts, researchers can build a more complete picture of the molecular changes that drive the disease. This can lead to the identification of novel biomarkers and therapeutic targets. mdpi.com For example, a study on bladder cancer identified a panel of metabolites, including this compound, that could distinguish patients from healthy controls with high accuracy. nih.govdntb.gov.uaresearcher.life Further integration with other omics data could help to explain the underlying biological mechanisms for the observed changes in these metabolites.

Table 3: Examples of Integrative Omics in Metabolic Research

Integrated FieldsPotential Insights for this compound Research
Metabolomics + Transcriptomics Identification of genes encoding enzymes and transporters involved in this compound synthesis and transport. nih.govnih.gov Elucidation of regulatory networks controlling its metabolism. frontiersin.org
Metabolomics + Proteomics Correlation of protein abundance with this compound levels to understand functional consequences. nih.govrimuhc.ca Identification of protein post-translational modifications that may regulate its metabolism. iric.ca
Metabolomics + Genomics Association of genetic variations (e.g., SNPs) with individual differences in this compound levels.
Multi-Omics Integration (Metabolomics, Transcriptomics, Proteomics) Construction of comprehensive models of this compound's role in cellular and physiological processes. mdpi.comnih.gov Discovery of novel disease biomarkers and therapeutic targets. mdpi.com

Future Directions and Emerging Research Avenues for Sulfoglycolithocholate

Elucidation of Novel Enzymatic Pathways and Regulators in Sulfoglycolithocholate Biotransformation

The biotransformation of this compound is a key area of future research. This process involves the sulfation of glycolithocholic acid, a reaction catalyzed by sulfotransferases. Specifically, dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST) is known to be responsible for the sulfation of lithocholic acid, a precursor to glycolithocholate (B1262617). researchgate.net The enzyme bile-salt sulfotransferase also plays a role in the sulfation of glycolithocholate. rhea-db.org

Recent studies have highlighted the coordinated activity between biotransformation reactions and the expression of membrane transporters that excrete the resulting products into bile, preventing their reabsorption. researchgate.net This regulation is orchestrated by orphan nuclear receptors like the pregnane (B1235032) X receptor (PXR), which can be activated by molecules such as lithocholic acid to induce the genes necessary for its safe metabolism and elimination. researchgate.net Future research will likely focus on identifying other novel enzymes and regulatory molecules involved in these pathways, further clarifying the intricate control of this compound levels in the body.

Advanced Investigations into the Precise Molecular Targets and Receptors of this compound Signaling

While the direct molecular targets and receptors for this compound are still being fully elucidated, it is known to be part of the broader family of bile acids that act as signaling molecules. wjgnet.comacs.org Bile acids can activate specific nuclear receptors, which in turn regulate the expression of numerous genes involved in fatty acid, glucose, lipoprotein, and energy metabolism. wjgnet.com

Integrative studies combining metabolomics and network pharmacology have started to shed light on the potential targets of compounds that influence this compound levels. For instance, in jaundice models, this compound was identified as a potential biomarker. engineering.org.cn The therapeutic effects in these models were linked to the modulation of key targets such as farnesoid X receptor (FXR), cholesterol 7a-hydroxylase (CYP7A1), and multidrug-resistance-associated proteins (ABCC2, ABCC3), which are involved in bile acid biosynthesis and transport. engineering.org.cnresearchgate.net Future research will aim to directly identify the specific receptors and signaling pathways through which this compound exerts its biological effects.

Quantitative Research on the Concentration-Dependent Biological Effects of this compound in vitro and in vivo

Understanding how varying concentrations of this compound impact biological systems is a critical area for future investigation. Studies have already demonstrated its presence and changes in concentration in various biological contexts. For example, in co-culture experiments with Helicobacter pylori and Streptococcus mitis, this compound was detected in the co-culture but not in the monocultures, suggesting its production is a result of the interaction between these bacteria. plos.org

In animal models, exposure to ionizing radiation led to a significant increase in this compound levels in the liver. acs.org Furthermore, metabolomic studies in bladder cancer have identified this compound as a potential biomarker, with its levels differing between healthy individuals and cancer patients. mdpi.comdntb.gov.ua The following table summarizes findings from various studies on the observed changes in this compound concentrations.

Biological ContextObservationReference
Co-culture of H. pylori and S. mitisDetected in co-culture, absent in monocultures plos.org
Rat plasma after bisphenol AF exposureAltered levels observed nih.gov
Jaundice mouse modelIdentified as a potential biomarker engineering.org.cnresearchgate.net
Mouse liver after ionizing radiationSignificantly increased levels acs.org
Bladder cancer patient serumIdentified as a potential biomarker mdpi.comdntb.gov.ua
Salmonella-infected mouse gutMore abundant in infected guts biorxiv.orgbiorxiv.org

Future quantitative studies will be essential to establish clear dose-response relationships and to understand the precise physiological and pathophysiological consequences of these concentration changes.

Systems Biology Approaches for Comprehensive Mapping of this compound Metabolic Networks

Systems biology, particularly through metabolomics, offers a powerful lens to map the complex metabolic networks involving this compound. engineering.org.cn By analyzing the global profile of metabolites, researchers can identify pathways where this bile acid plays a role. d-nb.info For instance, integrated analyses have linked this compound to pathways of primary bile acid biosynthesis. engineering.org.cn

These approaches can also reveal interactions between the host and gut microbiota, as the gut metabolome reflects the combined metabolic activities. d-nb.inforesearchgate.net Studies on Salmonella infection have shown that sulfated bile acids, including this compound, are more abundant in infected guts, pointing to a role in the host-pathogen metabolic interplay. biorxiv.orgbiorxiv.orgoup.com Future systems biology research will aim to construct comprehensive metabolic maps, detailing all the inputs, outputs, and regulatory loops connected to this compound metabolism.

Development of New Analytical Techniques for High-Throughput and Spatially Resolved this compound Analysis

Advancements in analytical techniques are crucial for furthering our understanding of this compound. High-throughput methods are needed to efficiently process large numbers of samples for large-scale clinical and epidemiological studies. scispace.com Techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the robust and comprehensive quantification of various bile acids, including sulfated forms, in multiple biological matrices. acs.orgnih.govacs.org

The development of methods for spatially resolved analysis, such as advanced molecular imaging, could provide insights into the distribution of this compound within tissues, offering a deeper understanding of its localized functions and metabolism. mdpi.com The table below highlights some of the current and emerging analytical techniques for bile acid analysis.

Analytical TechniqueApplicationReference
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Quantitative analysis of 50 different bile acids in various biological matrices. nih.govacs.org
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Sensitive and quantitative targeted analysis of 145 bile acid species. acs.org
High-Performance Liquid Chromatography (HPLC) with immobilized 3α-hydroxysteroid dehydrogenaseSimultaneous quantitation of 3-sulfated and nonsulfated bile acids. researchgate.net
Mass Spectrometry (general)Identification and quantification of lipids, including sulfated bile acids. nih.gov
Molecular Imaging (e.g., PET, MRI)Potential for non-invasive, real-time visualization of biomarker distribution. mdpi.com

Exploration of this compound in Emerging Biological Systems and Pathophysiological Models

The role of this compound is being explored in an expanding range of biological systems and disease models. It has been identified as a potential urinary marker in studies involving fecal microbiota transplantation (FMT). mdpi.com In models of jaundice, its levels are altered, suggesting a role in liver pathophysiology. engineering.org.cn Furthermore, its presence has been noted in studies of bladder cancer and in the context of host-pathogen interactions during Salmonella infections. mdpi.combiorxiv.orgmdpi.com

Future research will likely extend to other areas, such as its role in metabolic disorders, inflammatory conditions, and neurological diseases, given the broad signaling functions of bile acids. mdpi.com Investigating this compound in these novel contexts will help to uncover previously unknown biological roles and its potential as a biomarker or therapeutic target in a wider array of diseases.

Integration of Multi-Omics Datasets for Holistic Understanding of this compound's Biological Roles

A holistic understanding of this compound's function will ultimately come from the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.govmdpi.comfrontlinegenomics.comnih.gov This multi-omics approach allows researchers to connect genetic predispositions (genomics) with gene expression (transcriptomics), protein activity (proteomics), and the resulting metabolic phenotype (metabolomics), where this compound resides. frontiersin.org

By integrating these different layers of biological information, scientists can build comprehensive models of how this compound is regulated and how it, in turn, influences cellular processes and contributes to health and disease. nih.gov This approach can help to identify the causal pathways and networks that are often missed when looking at a single omics level, providing a more complete picture of the biological significance of this compound. mdpi.com

Q & A

Basic: What validated analytical techniques are recommended for quantifying sulfoglycolithocholate in biological samples?

Methodological Answer:
this compound quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for bile acid derivatives. Key steps include:

  • Sample Preparation: Use solid-phase extraction (SPE) to isolate this compound from serum or urine, minimizing matrix interference .
  • Chromatographic Separation: Optimize reverse-phase columns (e.g., C18) with mobile phases containing ammonium acetate or formic acid to resolve sulfated conjugates from non-sulfated analogs.
  • Validation: Include calibration curves with internal standards (e.g., deuterated this compound) to account for recovery variability. Report limits of detection (LOD) and quantification (LOQ) as per FDA guidelines for bioanalytical methods .

Advanced: How can contradictory data on this compound's role in cholestatic liver disease be systematically resolved?

Methodological Answer:
Contradictions often arise from variability in experimental models or analytical methods. To address this:

  • Model Standardization: Use isogenic animal models (e.g., Abcb11 knockout mice) to control genetic variability in bile acid transport studies .
  • Multi-Cohort Validation: Replicate findings across independent patient cohorts with matched clinical metadata (e.g., disease stage, age, comorbidities).
  • Data Harmonization: Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity and adjust for confounders like concurrent medication use .
  • Mechanistic Follow-Up: Use RNA-seq or CRISPR screens to identify downstream pathways modulated by this compound accumulation .

Basic: What are the primary biomarkers co-regulated with this compound in metabolic studies?

Methodological Answer:
In cholestasis research, this compound is often correlated with:

  • Other Sulfated Bile Acids: Taurocholic acid and bilirubin glucuronide, as detected via ROC curve analysis (AUC >0.9) in clinical and murine studies .
  • Lipid Markers: Phosphatidylcholine (PC) species (e.g., LysoPC(18:1)), which reflect membrane integrity changes during bile acid toxicity .
  • Oxidative Stress Indicators: Biliverdin and glutathione disulfide (GSSG), measured via HPLC-UV or enzymatic assays .

Advanced: What experimental design considerations are critical for longitudinal studies tracking this compound dynamics?

Methodological Answer:
Longitudinal studies require:

  • Temporal Sampling: Collect serial samples (e.g., weekly serum/plasma) to capture diurnal or treatment-induced fluctuations. Stabilize samples with protease inhibitors and store at -80°C to prevent degradation .
  • Analytical Consistency: Use batch correction algorithms (e.g., ComBat) to minimize inter-assay variability in LC-MS/MS runs .
  • Endpoint Integration: Correlate this compound levels with histopathology (e.g., liver fibrosis scores) or functional endpoints (e.g., ALT/AST ratios) .

Basic: How should researchers validate the specificity of this compound antibodies in immunoassays?

Methodological Answer:

  • Cross-Reactivity Testing: Compare antibody binding against a panel of structurally similar compounds (e.g., glycolithocholate, taurolithocholate) using competitive ELISA .
  • Spike-Recovery Assays: Add known this compound concentrations to biological matrices and calculate recovery rates (target: 85–115%) .
  • Orthogonal Validation: Confirm immunoassay results with LC-MS/MS in a subset of samples .

Advanced: What strategies are effective for integrating this compound data into multi-omics frameworks?

Methodological Answer:

  • Data Normalization: Use variance-stabilizing transformations (e.g., log2 for MS data, DESeq2 for RNA-seq) to harmonize datasets .
  • Pathway Enrichment: Apply tools like MetaboAnalyst or KEGG Mapper to link this compound levels to bile acid synthesis or FXR signaling pathways .
  • Machine Learning: Train random forest models on metabolomic-transcriptomic paired data to predict this compound-associated gene modules .

Basic: What are the best practices for reporting this compound concentrations in peer-reviewed studies?

Methodological Answer:

  • Units: Report in nM or µM, normalized to creatinine (urine) or total protein (tissue lysates) .
  • Metadata: Include sample collection time, fasting status, and storage duration.
  • Statistical Clarity: Provide mean ± SEM, not just p-values, and specify tests used (e.g., ANOVA vs. non-parametric) .

Advanced: How can researchers address low this compound recovery rates in complex matrices like feces?

Methodological Answer:

  • Matrix-Specific SPE Cartridges: Use polymeric sorbents (e.g., Strata-X) instead of C18 for fecal extracts .
  • Enzymatic Digestion: Pretreat samples with choloylglycine hydrolase to hydrolyze conjugated bile acids before this compound extraction .
  • Internal Standards: Include isotopically labeled analogs to correct for ion suppression in MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.